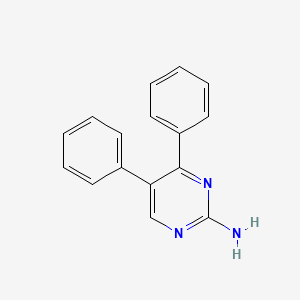

2-Amino-4,5-diphenylpyrimidine

Description

Properties

Molecular Formula |

C16H13N3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4,5-diphenylpyrimidin-2-amine |

InChI |

InChI=1S/C16H13N3/c17-16-18-11-14(12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) |

InChI Key |

PHKYCZKPMUMFLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

2.1 Structural and Electronic Comparisons

- Positional Isomerism: 4,5-Diphenyl vs. 4,6-Diaryl Substitution: 2-Amino-4,6-diarylpyrimidines (e.g., 2-amino-4,6-diphenylpyrimidine) are synthesized via chalcone-guanidinium carbonate condensation . This may influence crystallinity or co-crystal formation, as seen in 2-amino-4,6-dimethylpyrimidine’s ability to form co-crystals with diclofenac . Halogenated Derivatives: 2-Amino-4,6-dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) exhibit significant bioactivity, such as NO inhibition (IC₅₀ = 2–36 μM), while their dihydroxy counterparts (e.g., 2-amino-4,6-dihydroxypyrimidine) are inactive . The dichloro group enhances electrophilicity, facilitating interactions with biological targets. In contrast, 4,5-diphenyl substitution may increase lipophilicity, impacting membrane permeability but reducing solubility .

2.4 Co-Crystal and Salt Formation

- 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via hydrogen bonding, whereas 2-aminopyridine forms salts due to stronger nitrogen basicity . The phenyl groups in 4,5-diphenylpyrimidine may sterically hinder co-crystal formation, favoring alternative solid-state arrangements.

Preparation Methods

Stereoselective Cyclization Strategies

The synthesis of pyrimidine derivatives often relies on cyclization reactions involving enaminonitrile intermediates. A notable approach involves the use of α-thiocyanatoacetophenone and cyanothioacetamide under basic conditions. For instance, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (ADHTs) are synthesized via Michael-type addition followed by intramolecular cyclization . While this method specifically targets dihydrothiophenes, the mechanistic insights are transferable to pyrimidine synthesis.

Quantum chemical calculations at the r²SCAN-3c level reveal that cyclization proceeds through two pathways:

-

Sₙ2 Substitution : Favored for S,S or R,R diastereomers of Michael adducts.

-

Nucleophilic Addition-Elimination : Dominant for S,R or R,S diastereomers, leading to HNCS elimination .

Adapting this to pyrimidine synthesis could involve replacing thiocyanate groups with amidine precursors, enabling ring closure via analogous nucleophilic mechanisms.

Chalcone-Based Cyclocondensation

Chalcones serve as versatile intermediates for constructing nitrogen-containing heterocycles. In the synthesis of 2-amino-4,6-diphenylnicotinonitriles, chalcones derived from acetophenones and aldehydes undergo cyclization with malononitrile and ammonium acetate . This two-step process highlights the role of:

-

Base-Catalyzed Aldol Condensation : To form chalcone intermediates.

-

Cyclization with Ammonia Sources : Facilitating pyridine ring formation.

For 2-amino-4,5-diphenylpyrimidine, a modified protocol could employ 1,3-diketones (e.g., 1,3-diphenylpropane-1,3-dione) and guanidine hydrochloride under refluxing ethanol. The reaction mechanism would involve:

-

Knoevenagel Condensation : Between the diketone and nitrile.

-

Amidine Cyclization : Forming the pyrimidine core with an amino group at position 2 .

Noncatalyzed Mannich-Type Reactions

Mannich reactions offer a metal-free route to tetrahydropyrimidines. ADHTs, when treated with primary amines (e.g., p-toluidine) and formaldehyde, undergo double aminomethylation to yield hexahydrothieno[2,3-d]pyrimidines . Ethanol is identified as the optimal solvent due to enhanced solubility of intermediates .

Applying this to pyrimidine synthesis, a one-pot Mannich reaction could involve:

-

Substrates : 4,5-Diphenylpyrimidin-2-amine and formaldehyde.

-

Conditions : Ethanol, 60°C, 6–8 hours.

-

Outcome : Introduction of methylamino groups without catalysts.

Reductive Amination and Functionalization

Pyrido[2,3-d]pyrimidines are synthesized via reductive amination of nitro-substituted intermediates. For example, 6-nitropyrido[2,3-d]pyrimidines are reduced to amines using Raney nickel, followed by N-alkylation with aldehydes . This strategy could be adapted for this compound by:

-

Nitration : Introducing a nitro group at position 6.

-

Reduction : Converting nitro to amino using H₂/Pd-C.

-

Aldehyde Coupling : Installing phenyl groups via reductive amination .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:

Mechanistic Insights and Optimization

Solvent Effects : Ethanol enhances yields in Mannich reactions by solubilizing polar intermediates . Conversely, DMF improves reactivity in reductive amination but complicates purification .

Catalyst-Free Pathways : The absence of metal catalysts in Mannich-type reactions reduces toxicity and cost, aligning with green chemistry principles .

Stereochemical Control : Quantum calculations emphasize the role of diastereomer geometry in determining cyclization pathways, a consideration for pyrimidine synthesis .

Q & A

Q. What are the common synthetic routes for 2-Amino-4,5-diphenylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves cyclization reactions between substituted malonic acid esters and guanidine in alkaline conditions. For example, 2-amino-4,6-dihydroxypyrimidine analogs are synthesized via nucleophilic addition-elimination reactions using sodium ethoxide as a catalyst . Optimization parameters include reaction time (e.g., 4–6 hours for cyclization), pH control (pH 7–9 for alkoxylation), and temperature (60–80°C for chlorination). Post-synthetic modifications, such as chlorination using Vilsmeier–Haack–Arnold reagent, can enhance yields (up to 82%) and purity (>99%) .

Q. How is the purity and structural integrity of this compound validated in synthetic chemistry?

Methodological Answer: Validation involves multi-technique characterization:

- Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups and substituent positions. For instance, IR peaks at 3300–3500 cm⁻¹ indicate NH₂ stretching, while ¹H NMR signals at δ 6.5–8.5 ppm confirm aromatic protons .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrimidinium salts) and molecular packing .

- Analytical chromatography : HPLC or TLC monitors reaction progress and purity (>99% via recrystallization from water or ethanol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Critical protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (GHS Category 2 for irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation risk) .

- Spill management : Absorb with inert material (e.g., sand) and dispose via licensed hazardous waste services .

- Storage : Keep in airtight containers away from oxidizers and static electricity to prevent combustion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from substituent effects or assay variability. To address this:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., halogen vs. methyl groups) and measure IC₅₀ values. For example, 5-fluoro analogs show 2 μM IC₅₀ in nitric oxide (NO) inhibition assays, while methyl derivatives are inactive .

- Dose-response analysis : Validate activity thresholds (e.g., NO suppression ≥55% at 50 μM) and exclude cytotoxicity via cell viability assays (e.g., MTT testing) .

- Mechanistic studies : Use molecular docking or enzyme inhibition assays to identify targets (e.g., iNOS for NO suppression) .

Q. What methodologies are effective for studying the hydrogen-bonding interactions of this compound in crystal engineering?

Methodological Answer:

- X-ray diffraction : Resolves intermolecular interactions (e.g., R₂²(8) motifs in 2-amino-4,6-dimethylpyrimidinium salts) and protonation states (e.g., N1 vs. N3 sites) .

- Thermal analysis : TGA/DSC identifies stability thresholds linked to hydrogen-bond networks (e.g., dehydration events at 100–150°C) .

- Computational modeling : DFT calculations predict hydrogen-bond strengths (e.g., N–H⋯O vs. O–H⋯N interactions) and optimize supramolecular architectures .

Q. How do substituent variations at the 4 and 5 positions influence the bioactivity of 2-Amino-diphenylpyrimidine analogs?

Methodological Answer: Substituents dictate electronic and steric effects:

- Electron-withdrawing groups (EWGs) : Chloro or nitro groups enhance bioactivity (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine inhibits NO with IC₅₀ = 2 μM) by increasing electrophilicity .

- Hydrophobic groups : Methyl or phenyl moieties improve membrane permeability but may reduce solubility .

- Ortho/meta substitution : Diphenyl groups at 4,5-positions enhance π-π stacking in enzyme binding pockets, as seen in antifungal pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.